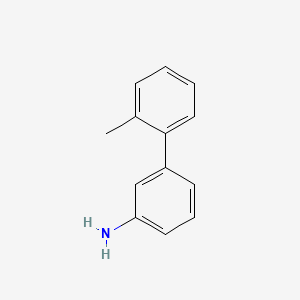

3-Amino-2'-methylbiphenyl

Description

The exact mass of the compound 3-(o-Tolyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-5-2-3-8-13(10)11-6-4-7-12(14)9-11/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKSSQACZWHPED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400745-54-2 | |

| Record name | 400745-54-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-2'-methylbiphenyl: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2'-methylbiphenyl, a biphenyl derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and foundational organic chemistry principles to project its chemical properties, structure, and reactivity. We will explore its structural characteristics, predicted physicochemical properties, and a proposed synthetic route via the robust Suzuki-Miyaura cross-coupling reaction. Furthermore, this guide will delve into the potential applications of this compound in drug discovery by examining the established biological activities of similar aminobiphenyl scaffolds. Safety considerations, based on data from analogous compounds, are also discussed to ensure responsible handling in a research setting.

Introduction: The Significance of the Aminobiphenyl Scaffold

Biphenyl and its derivatives are privileged structures in organic chemistry, forming the backbone of numerous compounds with significant applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The inherent rotational flexibility and the ability to introduce diverse functionalities on both phenyl rings make the biphenyl scaffold a versatile platform for designing molecules with tailored properties.

The introduction of an amino group, as in this compound, adds a crucial dimension to the molecule's chemical personality. The amino group can act as a hydrogen bond donor and acceptor, a basic center, and a nucleophile, enabling a wide range of chemical transformations and biological interactions. The additional methyl group on the second phenyl ring introduces steric and electronic modifications that can fine-tune the molecule's conformation and reactivity.

Biphenyl derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] This makes substituted aminobiphenyls, such as the title compound, attractive targets for synthesis and evaluation in drug discovery programs.

Molecular Structure and Conformation

The structure of this compound consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with an amino group at the 3-position, while the other bears a methyl group at the 2'-position.

Figure 2: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Proposed Step-by-Step Synthesis Protocol

This protocol describes a plausible method for the synthesis of this compound.

Materials:

-

3-Bromoaniline (or 3-Iodoaniline for higher reactivity)

-

2-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or a more advanced phosphine ligand (e.g., SPhos, XPhos)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene and Water (or another suitable solvent system like DMF/water)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (1.0 eq), 2-methylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%)).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio) to the flask via syringe.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the protons on the two phenyl rings. A singlet for the methyl group (CH₃) protons would likely appear around 2.0-2.5 ppm. The protons of the amino group (NH₂) would likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show 13 distinct signals corresponding to the 13 carbon atoms in the molecule. The carbon atoms of the phenyl rings would resonate in the range of 110-150 ppm. The methyl carbon would appear at a higher field, typically around 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present. Key expected absorptions include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine. [3]* C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹ for the methyl group.

-

C=C stretching (aromatic): Several bands in the 1450-1600 cm⁻¹ region.

-

C-N stretching: In the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (183.25). Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the biphenyl bond.

Applications in Drug Discovery and Materials Science

The this compound scaffold holds potential in several areas of research and development.

Medicinal Chemistry

The aminobiphenyl moiety is a key structural feature in many biologically active compounds. The amino group can be readily derivatized to introduce a wide range of functionalities, allowing for the exploration of structure-activity relationships (SAR). Biphenyl derivatives have been investigated for a variety of therapeutic applications, including:

-

Anticancer Agents: The biphenyl scaffold can be designed to interact with various biological targets involved in cancer progression.

-

Anti-inflammatory and Analgesic Agents: Some biphenyl derivatives have shown potent anti-inflammatory and pain-relieving properties. [4]* Antimicrobial Agents: The structural diversity of biphenyls allows for the development of compounds with activity against bacteria and fungi. [2] The specific substitution pattern of this compound, with its amino and methyl groups, provides a unique starting point for the design of novel therapeutic agents.

Materials Science

Biphenyl derivatives are also important in materials science, particularly in the development of liquid crystals and organic light-emitting diodes (OLEDs). The rigid yet conformationally flexible nature of the biphenyl core can be exploited to create materials with specific optical and electronic properties.

Safety and Handling

Specific safety data for this compound is not available. However, based on the known hazards of other aminobiphenyl compounds, it should be handled with care. Many aromatic amines are considered to be potentially toxic and may be skin and eye irritants.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

It is crucial to consult a comprehensive Safety Data Sheet (SDS) for any specific biphenyl derivative before use.

Conclusion

This compound represents a promising yet underexplored molecule with potential applications in both medicinal chemistry and materials science. This technical guide has provided a detailed overview of its structure, predicted properties, and a reliable synthetic strategy. The insights into its potential biological activities, based on the broader class of aminobiphenyls, should encourage further investigation into this and related compounds. As with any chemical research, a strong emphasis on safety and proper handling is paramount. The experimental validation of the predicted properties and the exploration of its synthetic derivatization will undoubtedly open new avenues for innovation in drug discovery and materials development.

References

-

PubChem. Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate. National Center for Biotechnology Information. PubChem Compound Database; CID=15654653. Available from: [Link].

-

Nanjing Okem Chemical Co., Ltd. 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. Available from: [Link].

- Baltus, C. B.

-

Pharmaffiliates. 3'-Amino-2'-Hydroxy-[1,1']biphenyl-3-carboxylic Acid. Available from: [Link].

-

Various Authors. Some biologically active biphenyl derivatives. ResearchGate. Available from: [Link].

-

IUPHAR/BPS Guide to PHARMACOLOGY. Ligand ID: 1187. Available from: [Link].

- Krasil'nikova, Y. A., et al. Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties. Chemistry & Biodiversity, 2019.

- IJSDR. Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Engineering Research, 2019.

-

PubChem. (3-Amino-2-methylphenyl)methanol. National Center for Biotechnology Information. PubChem Compound Database; CID=577175. Available from: [Link].

-

ResearchGate. FT-IR spectra of (3-amino-2-methyl -2-phenyl-2H-benzol [e]t[5][6]hiazin- (3H)-one and glycine) and their complexes. Available from: [Link].

-

Various Authors. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate. Available from: [Link].

- The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides.

-

Illinois State University. Infrared Spectroscopy. Available from: [Link].

-

Amanote Research. A Suzuki Coupling Based Route to 2. Available from: [Link].

- Darshani, T. S. T., et al. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I).

- Mokrosz, J. L., et al. Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. European Journal of Medicinal Chemistry, 1993.

- Google Patents. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

- Shimbo, K., et al. Multifunctional and highly sensitive precolumn reagents for amino acids in liquid chromatography/tandem mass spectrometry. Analytical Chemistry, 2009.

- Lee, J. H., et al. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 2021.

-

ResearchGate. IR spectrum of 2-(biphenyl-4-yl)-3-((2-(2,4-dinitrophenyl) hydrazono)... Available from: [Link].

- Asif, M. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

-

ResearchGate. FT IR spectra of 2-[2-Amino-5-(3,4,5-trimethoxy-benzyl)pyrimidinyl-4-azo]-4-bromo-phenol. Available from: [Link].

- Deng, C., et al. Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry.

-

Padula, M. Mass spectrometry for proteomics - part 2. YouTube. 2016. Available from: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijsdr.org [ijsdr.org]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. Synthesis of 6-aminomethyl derivatives of benzopyran-4-one with dual biological properties: anti-inflammatory-analgesic and antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate | C22H19N3O2 | CID 15654653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. gala.gre.ac.uk [gala.gre.ac.uk]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-2'-methylbiphenyl

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-Amino-2'-methylbiphenyl, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, experience-driven approach to the preparation and analysis of this compound. We will delve into the mechanistic rationale behind the chosen synthetic strategies, provide detailed experimental protocols, and outline the expected analytical data for thorough characterization.

Introduction and Significance

Substituted biphenyls are a cornerstone of modern organic chemistry, with their rigid yet tunable structures finding applications in pharmaceuticals, liquid crystals, and as ligands in catalysis.[1] The introduction of an amino group, as in this compound, provides a key functional handle for further molecular elaboration, making it a particularly attractive intermediate for the synthesis of complex molecular architectures. The presence of the methyl group on the second phenyl ring introduces a subtle steric and electronic perturbation that can be exploited to fine-tune the pharmacological or material properties of the final product.

Derivatives of aminobiphenyls have shown a wide range of biological activities, and their utility in drug design is well-documented.[2][3] This guide will focus on a practical and reliable method for the laboratory-scale synthesis of this compound, its subsequent purification, and its comprehensive characterization using modern analytical techniques.

Synthetic Strategies: A Mechanistic Perspective

The construction of the biaryl bond is the critical step in the synthesis of this compound. Two of the most powerful and versatile methods for this transformation are the Suzuki-Miyaura coupling and the Ullmann reaction.

The Suzuki-Miyaura Coupling: A Preferred Approach

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[4] This palladium-catalyzed reaction between an organoboron compound and an organohalide is the recommended method for the synthesis of this compound.[5]

The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For the synthesis of this compound, a logical approach involves the coupling of 3-bromoaniline with 2-methylphenylboronic acid . The unprotected amino group in 3-bromoaniline is generally well-tolerated in Suzuki-Miyaura couplings, avoiding the need for protection-deprotection steps.[5]

The Ullmann Condensation: A Classical Alternative

The Ullmann condensation is a classical method for the formation of biaryl linkages, typically employing copper as a catalyst.[6] While it has been a workhorse in organic synthesis, it often requires harsh reaction conditions, such as high temperatures, and can have a more limited substrate scope compared to modern palladium-catalyzed methods. For the synthesis of this compound, an Ullmann coupling could be envisioned between 3-bromoaniline and 2-iodotoluene in the presence of a copper catalyst. However, the Suzuki-Miyaura coupling is generally preferred for its milder conditions and often higher yields.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol is based on established procedures for the Suzuki-Miyaura coupling of unprotected anilines.[5]

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Supplier Notes |

| 3-Bromoaniline | 591-19-5 | 172.03 | High purity, >98% |

| 2-Methylphenylboronic acid | 16419-60-6 | 135.96 | High purity, >98% |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Store under inert atmosphere |

| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Anhydrous |

| Toluene | 108-88-3 | 92.14 | Anhydrous |

| Ethanol | 64-17-5 | 46.07 | Reagent grade |

| Water | 7732-18-5 | 18.02 | Deionized |

| Diethyl Ether | 60-29-7 | 74.12 | Anhydrous |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous |

| Silica Gel | 7631-86-9 | 60.08 | For column chromatography |

| Hexane | 110-54-3 | 86.18 | HPLC grade |

| Ethyl Acetate | 141-78-6 | 88.11 | HPLC grade |

Reaction Setup and Procedure

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-bromoaniline (5.00 g, 29.1 mmol, 1.0 equiv), 2-methylphenylboronic acid (4.35 g, 32.0 mmol, 1.1 equiv), and anhydrous sodium carbonate (9.25 g, 87.3 mmol, 3.0 equiv).

-

Solvent Addition: Add toluene (60 mL), ethanol (15 mL), and deionized water (15 mL) to the flask.

-

Degassing: Bubble nitrogen gas through the stirred mixture for 20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.67 g, 0.58 mmol, 2 mol%).

-

Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Dilute the mixture with deionized water (50 mL) and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate (starting from 9:1) as the eluent. The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield this compound as a solid. For further purification, recrystallization from a suitable solvent system such as ethanol/water can be performed.[7]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.

Physical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₃N |

| Molecular Weight | 183.25 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | Not available |

| Boiling Point | Not available |

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally similar compounds.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.25-7.15 (m, 4H, Ar-H)

-

7.05 (d, J = 7.6 Hz, 1H, Ar-H)

-

6.80 (t, J = 7.8 Hz, 1H, Ar-H)

-

6.65 (s, 1H, Ar-H)

-

6.60 (d, J = 7.6 Hz, 1H, Ar-H)

-

3.70 (s, 2H, -NH₂)

-

2.10 (s, 3H, -CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

146.0 (C-NH₂)

-

142.5 (C-Ar)

-

138.0 (C-Ar)

-

135.5 (C-Ar)

-

130.5 (CH-Ar)

-

129.5 (CH-Ar)

-

128.0 (CH-Ar)

-

127.0 (CH-Ar)

-

126.0 (CH-Ar)

-

117.0 (CH-Ar)

-

114.0 (CH-Ar)

-

113.5 (CH-Ar)

-

20.0 (-CH₃)

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

3450-3300 (N-H stretching, two bands for primary amine)

-

3100-3000 (C-H stretching, aromatic)

-

2950-2850 (C-H stretching, methyl)

-

1620-1580 (C=C stretching, aromatic)

-

1500-1450 (C=C stretching, aromatic)

-

800-700 (C-H bending, aromatic)

-

-

Mass Spectrometry (MS):

-

Expected [M]⁺: m/z = 183.10

-

Safety and Handling

As a prudent laboratory practice, this compound should be handled with care, assuming it may have potential hazards. The safety information for the closely related and carcinogenic compound, 4-aminobiphenyl, should be considered as a precautionary measure.[6][8][9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9]

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Applications in Drug Development and Research

The this compound scaffold is a versatile platform for the development of novel therapeutic agents. The amino group serves as a convenient point for derivatization, allowing for the introduction of various pharmacophores to modulate biological activity.[3] The methyl group can influence the conformational preference of the biphenyl system, which can be critical for receptor binding.

Aminobiphenyl derivatives have been investigated for a range of pharmacological activities, including but not limited to:

-

Enzyme Inhibition: The biphenyl scaffold can be designed to fit into the active sites of various enzymes.

-

Receptor Antagonism/Agonism: The rigid nature of the biphenyl core can be exploited to design ligands that selectively interact with specific receptors.

-

Antimicrobial and Antifungal Agents: Some aminobiphenyl derivatives have shown promising activity against various pathogens.[1]

The synthesis of a library of compounds based on the this compound core can be a fruitful strategy in a drug discovery program.

Conclusion

This technical guide has provided a comprehensive and practical framework for the synthesis and characterization of this compound. By leveraging the robust and reliable Suzuki-Miyaura cross-coupling reaction, this valuable building block can be prepared in a laboratory setting with good yield and purity. The detailed characterization data, though predicted, provides a solid benchmark for researchers to confirm the identity of their synthesized material. Adherence to the outlined safety protocols is paramount when working with this and related compounds. The versatile nature of the this compound scaffold ensures its continued relevance in the pursuit of novel therapeutics and advanced materials.

References

- 4-Aminobiphenyl-d9 - Safety D

-

ICSC 0759 - 4-AMINOBIPHENYL. (n.d.). Retrieved from [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). National Institutes of Health. Retrieved from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

-

Suzuki cross-coupling reaction - YouTube. (2020, February 13). Retrieved from [Link]

-

CAS No : 376592-93-7 | Product Name : 3'-Amino-2'-Hydroxy-[1,1']biphenyl-3-carboxylic Acid | Pharmaffiliates. (n.d.). Retrieved from [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (n.d.). Retrieved from [Link]

-

The Crucial Role of 3'-Amino-2'-hydroxybiphenyl-3-carboxylic Acid in Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 12). Retrieved from [Link]

-

Suzuki-Miyaura Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]

-

Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I) - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. (n.d.). Retrieved from [Link]

-

Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

-

Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. (n.d.). Retrieved from [Link]

-

Purification by Recrystallization - CUNY. (n.d.). Retrieved from [Link]

-

Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. (2014, March 15). National Institutes of Health. Retrieved from [Link]

-

Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

-

What is the best technique for amide purification? - ResearchGate. (2020, November 2). Retrieved from [Link]

-

How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved from [Link]

-

Pharmacological profile of binedaline, a new antidepressant drug. (n.d.). National Institutes of Health. Retrieved from [Link]

-

A review on pharmacological profile of Morpholine derivatives. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Synthesis and properties of 3-amino-2-(3,5-di-tert-buthyl-4-hydroxyphenil)-1,4-naphthoquinones. (2025, August 6). ResearchGate. Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

-

NMR Assignment of Methyl Groups in Immobilized Proteins Using Multiple-Bond 13C Homonuclear Transfers, Proton Detection, and Very Fast MAS. (2022, March 29). National Institutes of Health. Retrieved from [Link]

-

Bio NMR spectroscopy. (n.d.). Retrieved from [Link]

-

3-Amino-2-phenylbutanal | C10H13NO | CID 89390483 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. (2025, August 7). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lgcstandards.com [lgcstandards.com]

- 7. openmedscience.com [openmedscience.com]

- 8. multimedia.3m.com [multimedia.3m.com]

- 9. fishersci.com [fishersci.com]

- 10. buyat.ppg.com [buyat.ppg.com]

An In-Depth Technical Guide to 3-Amino-2'-methylbiphenyl: Synthesis, History, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2'-methylbiphenyl, a key molecular scaffold in modern medicinal chemistry. While a singular "discovery" of this compound is not documented, its history is intrinsically linked to the development of powerful cross-coupling methodologies and the rise of biphenyl moieties as privileged structures in drug design. This document will delve into the primary synthetic routes to this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation, offering detailed experimental protocols. Furthermore, it will explore the compound's critical role as a synthetic intermediate in the development of targeted therapeutics, with a particular focus on its application in the synthesis of kinase inhibitors and muscarinic receptor antagonists. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis and application of this important chemical entity.

Introduction: The Rise of a Privileged Scaffold

The biphenyl moiety is a cornerstone in contemporary drug design, valued for its ability to confer conformational rigidity, modulate lipophilicity, and provide a vector for the precise spatial orientation of pharmacophoric elements.[1] The historical significance of this compound is not tied to a singular discovery event but rather to its emergence as a valuable and versatile intermediate with the advent of modern synthetic chemistry. Its utility has grown in parallel with the development of robust and high-yielding cross-coupling reactions that have made substituted biaryls readily accessible.[2][3]

The strategic placement of the amino and methyl groups on the biphenyl core of this compound creates a synthetically versatile platform. The amino group serves as a key handle for derivatization, enabling the construction of amides, ureas, and sulfonamides, or for its use as a nucleophile in further coupling reactions. The 2'-methyl group provides steric influence that can dictate the preferred conformation of the biphenyl system, a critical factor in optimizing drug-receptor interactions.

This guide will first explore the synthetic landscape for accessing this compound, providing both a theoretical and practical framework for its preparation. Subsequently, it will illuminate its role as a pivotal building block in the synthesis of pharmacologically active agents, thereby providing a comprehensive understanding of its importance in the pharmaceutical sciences.

Synthetic Methodologies for this compound

The construction of the this compound scaffold relies on the formation of a key carbon-carbon bond between the two phenyl rings and the introduction of the amino group. The following sections detail the most pertinent and widely employed synthetic strategies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, and it represents one of the most versatile methods for the formation of C-C bonds.[4][5] The synthesis of this compound via this method can be approached in two primary ways, as illustrated in the workflow below.

Figure 1: Retrosynthetic analysis for the Suzuki-Miyaura synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative example for the synthesis of this compound via the Suzuki-Miyaura reaction.

Materials:

| Reagent | Molar Equiv. |

| 3-Aminophenylboronic acid | 1.1 |

| 2-Bromotoluene | 1.0 |

| Palladium(II) Acetate | 0.02 |

| Triphenylphosphine | 0.04 |

| Potassium Carbonate | 3.0 |

| Toluene | - |

| Water | - |

Procedure:

-

To a round-bottom flask, add 3-aminophenylboronic acid (1.1 mmol), 2-bromotoluene (1.0 mmol), and potassium carbonate (3.0 mmol).

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add toluene (10 mL) and deionized water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[2][3] This method is particularly useful for synthesizing this compound when a pre-functionalized biphenyl precursor is available.

Figure 2: Synthetic approach for this compound via Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general protocol for the Buchwald-Hartwig amination.

Materials:

| Reagent | Molar Equiv. |

| 3-Bromo-2'-methylbiphenyl | 1.0 |

| Benzophenone imine (Ammonia equivalent) | 1.2 |

| Bis(dibenzylideneacetone)palladium(0) | 0.015 |

| XPhos | 0.03 |

| Sodium tert-Butoxide | 2.0 |

| Toluene | - |

Procedure:

-

To an oven-dried, two-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (2.0 mmol).

-

Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

-

Add 3-bromo-2'-methylbiphenyl (1.0 mmol) and benzophenone imine (1.2 mmol).

-

Heat the resulting mixture to reflux for 6-12 hours, monitoring the reaction by TLC or GC-MS.

-

After cooling to room temperature, quench the reaction with water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting imine can be hydrolyzed with an acid (e.g., HCl in methanol) to yield this compound.

-

Purify the product by column chromatography.[2]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-C or C-N bonds.[7][8][9] While often requiring harsher conditions than palladium-catalyzed methods, it remains a viable option for the synthesis of biphenyls and their derivatives.

Figure 3: Ullmann condensation for the synthesis of this compound.

Experimental Protocol: Ullmann Condensation

This protocol describes a classic Ullmann coupling for biaryl synthesis.

Materials:

| Reagent | Molar Equiv. |

| 3-Iodoaniline | 1.0 |

| 2-Iodotoluene | 1.0 |

| Copper powder | 2.0 |

| DMF (anhydrous) | - |

Procedure:

-

In a flask equipped with a reflux condenser and under an inert atmosphere, combine 3-iodoaniline (1.0 mmol), 2-iodotoluene (1.0 mmol), and activated copper powder (2.0 mmol).

-

Add anhydrous DMF (10 mL).

-

Heat the mixture to 150-180 °C for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter to remove the copper salts.

-

Dilute the filtrate with water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield this compound.[8]

Role in Drug Development: A Key Intermediate

The this compound scaffold is a critical building block in the synthesis of several classes of therapeutic agents. Its structural features allow for its incorporation into complex molecules that target a variety of biological pathways.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[10][11][12][13][14] The biphenyl amine scaffold is a common feature in many kinase inhibitors, where it often serves to orient functional groups into the ATP-binding pocket of the target kinase.

Polo-like Kinase 1 (PLK1) Inhibitors:

This compound and its derivatives are key intermediates in the synthesis of potent and selective inhibitors of Polo-like Kinase 1 (PLK1), a serine/threonine kinase that is a key regulator of mitosis and a validated oncology target.

-

Onvansertib (NMS-P937): While the direct synthesis of Onvansertib from this compound is not explicitly detailed in publicly available literature, the core structure of Onvansertib contains a substituted biphenyl amine moiety that is structurally analogous. The synthesis of related PLK1 inhibitors often involves the coupling of a biphenyl amine intermediate with a heterocyclic core.[10]

-

TAK-960: Similarly, TAK-960, another potent and selective PLK1 inhibitor, features a complex heterocyclic system appended to a substituted biphenyl amine.[11] The synthetic strategies for such molecules often rely on the availability of versatile biphenyl building blocks like this compound.

Figure 4: General synthetic route to PLK1 inhibitor scaffolds from this compound.

Muscarinic Receptor Antagonists

Muscarinic acetylcholine receptors are G protein-coupled receptors that mediate the effects of acetylcholine in the central and peripheral nervous systems. Antagonists of these receptors have therapeutic applications in a range of conditions, including chronic obstructive pulmonary disease (COPD) and overactive bladder.[15][16][17][18]

The biphenyl moiety has been identified as a valuable scaffold for the development of selective muscarinic receptor antagonists.[15][17] The synthesis of these compounds often involves the derivatization of a biphenyl amine core. For instance, the amino group of a biphenyl amine can be converted into a carbamate, which is a common functional group in muscarinic antagonists.[15] The 2'-methyl group in this compound can provide the necessary steric bulk and conformational constraint to achieve selectivity for specific muscarinic receptor subtypes.

Conclusion

This compound stands as a testament to the enabling power of modern synthetic organic chemistry. While its own "discovery" may be unassuming, its history is rich with the innovation of cross-coupling reactions that have revolutionized the way medicinal chemists approach the synthesis of complex molecules. This guide has provided a detailed overview of the primary methods for its synthesis—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation—offering practical protocols for its preparation.

The significance of this compound is most evident in its role as a key intermediate in the development of novel therapeutics. Its utility in the synthesis of kinase inhibitors, particularly those targeting PLK1, and muscarinic receptor antagonists highlights its value as a privileged scaffold in drug discovery. As the demand for highly specific and potent small molecule drugs continues to grow, the importance of versatile and readily accessible building blocks like this compound will undoubtedly increase, ensuring its continued relevance in the field of medicinal chemistry for years to come.

References

- Selective muscarinic antagonists. II.

- US11247969B2 - Biphenyl compounds useful as muscarinic receptor antagonists - Google Patents. (n.d.).

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (2023, June 16). RSC Publishing.

- Buchwald–Hartwig amin

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). YouTube.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (n.d.).

- Buchwald–Hartwig amin

- Discovery of biphenyl piperazines as novel and long acting muscarinic acetylcholine receptor antagonists - PubMed. (2008, October 9). PubMed.

- General Ullman cross-coupling reaction for the synthesis of biphenyl deriv

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017, February 28). MDPI.

- Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1. (n.d.).

- Ullmann Reaction - Organic Chemistry Portal. (n.d.).

- TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed. (2012, March). PubMed.

- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (n.d.).

- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed. (n.d.).

- Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols - Benchchem. (n.d.).

- Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions | Request PDF - ResearchGate. (2025, August 5).

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (2021, December 3).

- Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for...

- Use of the Novel Plk1 Inhibitor ZK-Thiazolidinone to Elucidate Functions of Plk1 in Early and Late Stages of Mitosis - PubMed Central. (n.d.).

- Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - MDPI. (2021, April 8).

- Nonpeptidic, Polo-Box Domain-Targeted Inhibitors of PLK1 Block Kinase Activity, Induce Its Degradation and Target-Resistant Cells - PubMed. (2021, July 22). PubMed.

- 5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma - PubMed. (2020, November 15). PubMed.

- CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction. Facile Synthesis of SB-214857 - Organic Chemistry Portal. (n.d.).

- Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis | Request PDF - ResearchGate. (2025, August 10).

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Use of the Novel Plk1 Inhibitor ZK-Thiazolidinone to Elucidate Functions of Plk1 in Early and Late Stages of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Selective muscarinic antagonists. II. Synthesis and antimuscarinic properties of biphenylylcarbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. US11247969B2 - Biphenyl compounds useful as muscarinic receptor antagonists - Google Patents [patents.google.com]

- 17. Discovery of biphenyl piperazines as novel and long acting muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of Novel Biphenyl Derivatives: Focusing on 3-Amino-2'-methylbiphenyl

Introduction: The Pivotal Role of Physical Properties in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is paved with rigorous scientific investigation. Among the earliest and most critical steps in this process is the thorough characterization of a compound's fundamental physical properties. These properties, principally melting point and solubility, serve as the bedrock upon which further preclinical and clinical development is built. For novel compounds such as 3-Amino-2'-methylbiphenyl, a biphenyl derivative with potential pharmacological relevance, a precise understanding of these characteristics is not merely academic—it is a prerequisite for rational drug design and formulation.

Part 1: Melting Point Determination: A Measure of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities will generally cause a depression and broadening of the melting point range, a phenomenon that is invaluable for assessing the purity of a synthesized compound[3].

Quantitative Data Summary

As previously stated, experimentally determined data for this compound is not available in the cited literature. A researcher undertaking this characterization would populate the following table with their experimental findings.

| Parameter | Observed Value (°C) | Notes |

| Melting Point Range | To be determined | Record the temperature at which the first drop of liquid appears to the temperature at which the last solid crystal melts. |

| Apparatus Used | e.g., Mel-Temp, Thiele Tube | Specify the instrumentation for reproducibility. |

| Heating Rate | e.g., 2 °C/min | A slow, controlled heating rate is crucial for accuracy. |

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the use of a digital melting point apparatus, a common and accurate method for this determination.

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and in a fine, powdered form. If necessary, gently crush the crystals using a mortar and pestle.

-

Take a capillary tube and seal one end by carefully rotating it in the outer cone of a Bunsen burner flame[4].

-

Press the open end of the capillary tube into the powdered sample, forcing a small amount of the compound into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample down into the bottom. The packed sample should be approximately 1-2 mm in height[5].

-

-

Apparatus Setup and Measurement:

-

Insert the capillary tube into the sample holder of the melting point apparatus.

-

If the approximate melting point is unknown, it is advisable to first perform a rapid determination by heating at a fast rate (e.g., 10-20°C per minute) to get a rough estimate[3].

-

For an accurate measurement, set the starting temperature to at least 20°C below the estimated melting point.

-

Set the heating rate (ramp rate) to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first sign of melting is observed (the point at which the solid begins to turn to liquid)[6].

-

Continue to observe and record the temperature at which the last crystal of the solid melts completely[6]. This range is the melting point of the sample.

-

It is good practice to perform at least two careful determinations to ensure consistency.

-

Causality and Trustworthiness in Melting Point Determination

The reliability of a melting point determination is contingent upon the purity of the sample and the meticulous control of the experimental conditions. A sharp melting point range is a strong indicator of a pure compound. The choice of a slow heating rate is critical; heating too rapidly will result in a reading that is higher than the true melting point because the sample and thermometer will not be in thermal equilibrium[4]. By performing multiple, consistent measurements, the trustworthiness of the obtained data is significantly enhanced.

Caption: Decision workflow for solubility profiling.

Conclusion

The systematic determination of melting point and solubility provides indispensable data for the advancement of a new chemical entity like this compound through the drug discovery pipeline. A sharp melting point provides an early checkpoint for purity, while a comprehensive solubility profile informs decisions on formulation, potential routes of administration, and purification strategies. The protocols and insights provided in this guide are designed to ensure that these foundational experiments are conducted with the highest degree of scientific rigor, yielding data that is both trustworthy and actionable.

References

-

Melting point determination. Link

-

experiment (1) determination of melting points. (2021-09-19). Link

-

Determination Of Melting Point Of An Organic Compound - BYJU'S. Link

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Link

-

Determination of Melting Point. Link

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Link

-

Experiment: Solubility of Organic & Inorganic Compounds. Link

-

An interesting relationship between drug absorption and melting point - PubMed. (2009-05-21). Link

-

Experiment 1 - Melting Points. Link

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Link

-

Solubility of Organic Compounds. (2023-08-31). Link

-

An interesting relationship between drug absorption and melting point | Request PDF - ResearchGate. (2025-08-06). Link

-

IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES - JMPAS. Link

-

Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News - alwsci. (2024-09-09). Link

-

(PDF) Drug Solubility: Importance and Enhancement Techniques - ResearchGate. (2025-08-08). Link

Sources

- 1. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

An In-depth Technical Guide to the Initial Purity Assessment of Synthesized 3-Amino-2'-methylbiphenyl

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound like 3-Amino-2'-methylbiphenyl, which holds potential as a key intermediate in the synthesis of biologically active molecules, a rigorous and comprehensive purity assessment is the first and most critical step following synthesis.[1] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to establish the initial purity profile of synthesized this compound. We will delve into the rationale behind experimental choices, provide validated protocols, and emphasize the principles of scientific integrity that underpin a robust purity assessment.

The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), provide a stringent framework for the content and qualification of impurities in new drug substances.[2][3] These guidelines classify impurities into organic, inorganic, and residual solvents and establish thresholds for reporting, identification, and qualification.[4][5] Adherence to these principles from the outset is paramount to ensure regulatory compliance and the ultimate safety of the drug product.

Understanding the Impurity Landscape: A Synthesis-Forward Approach

A meaningful purity assessment begins with a theoretical understanding of the potential impurities that may arise during the synthesis of this compound. A common and efficient synthetic route involves a Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds.[6][7][8] This is often followed by the reduction of a nitro group to the final amine.[9][10][11]

A plausible synthetic pathway is the Suzuki coupling of a protected 2-bromo-6-nitrophenol with a suitable boronic acid, followed by deprotection and reduction.[12] Alternatively, a direct coupling of 2-methylphenylboronic acid with 3-bromoaniline or a related nitrobenzene precursor could be employed.[13] A third approach involves the reaction of 3-methyl-2-nitroaniline with isoamyl nitrite and benzene.[14]

Regardless of the specific route, a profile of potential impurities can be anticipated:

-

Starting Materials and Reagents: Unreacted starting materials such as 2-bromo-6-nitrophenol, 3-carboxyphenylboronic acid, or 3-nitro-2-methylbenzoic acid are common process-related impurities.[12][15][16]

-

Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates. For instance, in a pathway involving a nitro precursor, the corresponding nitro-biphenyl compound (e.g., 3-nitro-2'-methylbiphenyl) could be a significant impurity.

-

By-products: Side reactions are inherent to organic synthesis. In Suzuki couplings, homo-coupling of the boronic acid or the aryl halide can occur, leading to symmetrical biphenyl impurities.[17][18] Dehalogenation of the aryl halide is another possible side reaction.[18]

-

Degradation Products: The target molecule, an aromatic amine, can be susceptible to oxidation, particularly if exposed to air and light. This can lead to the formation of colored impurities.

-

Catalyst Residues: If a palladium catalyst is used for the coupling reaction, residual palladium may be present in the final product.[18]

-

Residual Solvents: Solvents used in the synthesis and purification steps (e.g., ethanol, toluene, heptane) can be retained in the final product.[14]

The following diagram illustrates a generalized workflow for the synthesis and subsequent purity assessment.

Caption: Figure 1: Generalized Synthesis and Purity Assessment Workflow.

Primary Analytical Techniques for Purity Assessment

A multi-faceted analytical approach is essential to build a comprehensive purity profile. No single technique is sufficient to identify and quantify all potential impurities.

High-Performance Liquid Chromatography (HPLC/UPLC): The Workhorse of Purity Determination

HPLC, particularly with UV detection, is the primary technique for determining the purity of non-volatile organic compounds and quantifying impurities.[19] Its high resolution and sensitivity make it ideal for separating the target compound from closely related impurities.

Rationale for Method Selection: A reversed-phase HPLC method is generally suitable for aromatic compounds like this compound. A C18 column provides good retention and selectivity. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) allows for the separation of compounds with a range of polarities. UV detection is appropriate due to the chromophoric nature of the biphenyl system.

Experimental Protocol: HPLC Purity Method

-

Instrumentation: A validated HPLC or UPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-2 min: 95% A, 5% B

-

2-15 min: Linear gradient to 5% A, 95% B

-

15-18 min: Hold at 5% A, 95% B

-

18-18.1 min: Linear gradient to 95% A, 5% B

-

18.1-25 min: Re-equilibration at 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are reported as area percentages. For accurate quantification, reference standards for known impurities should be used to determine their relative response factors.[5]

Gas Chromatography-Mass Spectrometry (GC-MS): Assessing Volatile Impurities and Residual Solvents

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[20][21][22] In the context of this compound, it is invaluable for detecting residual solvents from the synthesis and purification processes and for identifying volatile organic impurities.

Rationale for Method Selection: A headspace GC-MS method is ideal for residual solvent analysis as it avoids injecting the non-volatile API onto the GC column. For other volatile impurities, direct injection of a diluted sample may be appropriate. The mass spectrometer provides definitive identification of the separated components.

Experimental Protocol: Headspace GC-MS for Residual Solvents

-

Instrumentation: A headspace gas chromatograph coupled to a mass spectrometer.

-

Column: A low-polarity column suitable for solvent analysis (e.g., DB-624 or equivalent).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp: 10 °C/min to 240 °C.

-

Hold at 240 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

MS Transfer Line Temperature: 280 °C.

-

MS Ion Source Temperature: 230 °C.

-

Mass Range: m/z 35-350.

-

Headspace Parameters:

-

Vial Equilibration Temperature: 80 °C.

-

Vial Equilibration Time: 15 minutes.

-

-

Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).

Secondary and Confirmatory Techniques

While HPLC and GC-MS form the core of the initial purity assessment, other techniques provide crucial confirmatory data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Isomeric Purity

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic compounds.[23][24][25][26] For this compound, ¹H and ¹³C NMR are essential to confirm the identity of the main component and to detect any isomeric impurities that may not be resolved by HPLC. Techniques like NOESY and DOSY can provide further structural insights.[27]

Rationale for Data Acquisition: A high-field NMR spectrometer (e.g., 400 MHz or higher) provides the necessary resolution to distinguish subtle differences in the chemical environments of the protons and carbons. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. The integration of the signals in the ¹H NMR spectrum can be used to estimate the relative amounts of the main component and any impurities.

Elemental Analysis: Verifying Elemental Composition

Elemental analysis (CHNSO) provides the percentage composition of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[28] This technique is a fundamental measure of purity, as the presence of impurities will cause the experimental elemental composition to deviate from the theoretical values.[29][30] A deviation of more than ±0.4% is generally considered to indicate an impure sample.[31][32]

Experimental Protocol: Combustion Analysis

-

Instrumentation: A calibrated CHN elemental analyzer.

-

Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.

-

Analysis: The sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

Data Interpretation: The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of this compound (C₁₃H₁₃N).

| Element | Theoretical (%) |

| Carbon | 85.21 |

| Hydrogen | 7.15 |

| Nitrogen | 7.64 |

Table 1: Theoretical Elemental Composition of this compound.

A Logic-Driven Approach to Impurity Identification

The following diagram outlines a logical workflow for the identification and characterization of impurities detected during the initial purity assessment.

Caption: Figure 2: Logical Workflow for Impurity Identification.

Conclusion: Establishing a Foundation of Quality

The initial purity assessment of a synthesized compound like this compound is a comprehensive and multi-disciplinary endeavor. It requires a deep understanding of the synthetic process, a strategic application of orthogonal analytical techniques, and a commitment to rigorous scientific principles. By following the in-depth guidance provided in this document, researchers and drug development professionals can establish a robust and reliable purity profile, thereby laying a solid foundation for subsequent development activities and ensuring the quality and safety of potential new medicines.

References

-

PrepChem. Synthesis of 3-methyl-2-nitro-[1,1'-biphenyl]. Available from: [Link]

-

AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available from: [Link]

-

AZoM. A Look at Elemental Analysis for Organic Compounds. 2021. Available from: [Link]

-

International Council for Harmonisation. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Available from: [Link]

-

Wikipedia. Elemental analysis. Available from: [Link]

-

IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available from: [Link]

-

ResearchGate. GC-MS analysis of biphenyls and dibenzofurans. The methanolic extracts... Available from: [Link]

-

European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. 2006. Available from: [Link]

-

International Council for Harmonisation. ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). 2006. Available from: [Link]

-

ACS Central Science. An International Study Evaluating Elemental Analysis. 2022. Available from: [Link]

-

PubMed Central. An International Study Evaluating Elemental Analysis. Available from: [Link]

-

Inorganic Chemistry Frontiers. Elemental analysis: an important purity control but prone to manipulations. 2021. Available from: [Link]

-

ResearchGate. The Determination of GC–MS Relative Molar Responses of Benzene and Biphenyl Derivatives. Available from: [Link]

-

Taylor & Francis Online. Solvent-Free Synthesis of 3-Amino-2,4-dicarbonitrile-5-methylbiphenyl by a Grinding Method. Available from: [Link]

-

ResearchGate. GC-MS analysis of biphenyls and dibenzofurans present in the transition... Available from: [Link]

-

Wikipedia. Reduction of nitro compounds. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

-

ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Available from: [Link]

-

ResearchGate. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Available from: [Link]

-

SciELO. Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Available from: [Link]

-

Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Available from: [Link]

-

Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. 2019. Available from: [Link]

-

ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes. 2023. Available from: [Link]

-

YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. 2024. Available from: [Link]

-

MDPI. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Available from: [Link]

-

RSC Publishing. Reduction of nitroarenes to anilines in basic alcoholic media. Available from: [Link]

-

Publisso. Method for the determination of aromatic amines in workplace air using gas chromatography. 2020. Available from: [Link]

-

Ital. Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. 2021. Available from: [Link]

-

CDC. amines, aromatic 2002 | niosh. Available from: [Link]

-

University of Leeds. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. 2010. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. Available from: [Link]

-

ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a)... Available from: [Link]

-

Organic Syntheses. 1,1'-Biphenyl, 2-methyl-4'-nitro. Available from: [Link]

-

Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Available from: [Link]

- Google Patents. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.

-

Slideshare. use of nmr in structure ellucidation. Available from: [Link]

- Google Patents. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid.

-

ResearchGate. Preparation of amino biphenyl derivatives. Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

SIELC Technologies. By Detection. Available from: [Link]

-

Wiley. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Available from: [Link]

-

MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. 2022. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. database.ich.org [database.ich.org]

- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 5. pharma.gally.ch [pharma.gally.ch]

- 6. gala.gre.ac.uk [gala.gre.ac.uk]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. prepchem.com [prepchem.com]

- 15. ikev.org [ikev.org]

- 16. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. scielo.br [scielo.br]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. jchps.com [jchps.com]

- 24. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 25. use of nmr in structure ellucidation | PDF [slideshare.net]

- 26. d-nb.info [d-nb.info]

- 27. researchgate.net [researchgate.net]

- 28. azom.com [azom.com]

- 29. Elemental analysis - Wikipedia [en.wikipedia.org]

- 30. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of 3-Amino-2'-methylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Amino-2'-methylbiphenyl in Modern Synthesis

This compound is a key structural motif and a valuable building block in the synthesis of a wide array of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its unique steric and electronic properties, arising from the ortho-methyl substituted biphenyl backbone coupled with a reactive amino group, make it a precursor to novel ligands, catalysts, and pharmacologically active compounds. The integrity of this molecule is paramount to the success of multi-step syntheses, as impurities or degradation products can lead to failed reactions, compromised yields, and downstream purification challenges.

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. Moving beyond generic recommendations, this document delves into the mechanistic underpinnings of its potential degradation pathways, offers field-proven protocols for stability assessment, and furnishes a framework for developing robust, stability-indicating analytical methods. The insights provided herein are designed to empower researchers to maintain the fidelity of their starting materials, ensuring the reliability and reproducibility of their scientific endeavors.

I. Intrinsic Chemical Stability and Predicted Degradation Pathways

The stability of this compound is governed by the interplay of its constituent functional groups: the aromatic biphenyl system, the nucleophilic amino group, and the activating methyl group. Understanding these inherent reactivities is crucial for predicting and mitigating degradation.

A. Susceptibility to Oxidation: The Achilles' Heel of the Amino Group

The primary pathway of degradation for this compound is anticipated to be the oxidation of the aromatic amino group. Aromatic amines are notoriously susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light, heat, and the presence of metal ions. This oxidation can proceed through a radical mechanism to form a variety of colored impurities, including nitroso, nitro, and polymeric azo compounds. The presence of the electron-donating methyl group on the adjacent phenyl ring can further activate the system towards oxidation.

Key Mechanistic Insight: The oxidation often initiates with the formation of a nitrogen-centered radical cation, which can then undergo further reactions. The initial sign of degradation is often a change in color of the solid material, from off-white or colorless to yellow, brown, or even purple.

B. Photodegradation: The Impact of Light on the Biphenyl Core